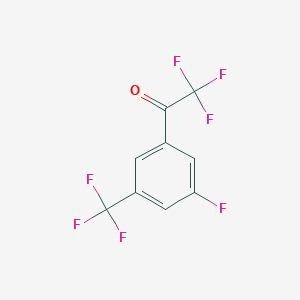
2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone
Cat. No. B7994814
M. Wt: 260.11 g/mol
InChI Key: POLZHKHIZJRJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08710242B2
Procedure details


5.00 g (20.57 mmol) of 3-bromo-5-fluorobenzotrifluoride were stirred in 60 ml of dry ether and admixed dropwise at −78° C. under a protective gas atmosphere (argon) with 1.33 ml (20.75 mmol) of ten-butyllithium solution [cf. also trifluoroacylation: H. K. Nair. D. M. Quinn Bioorganic & Medicinal Chemistry Letters 3(12), 2619-22 (1993): G. J. Pork et al. J. Org. Chem. 22, 993 (1957)]. Subsequently, the reaction mixture was stirred at −78° C., for 45 minutes and then added dropwise, with the aid of a syringe, in portions at −78° C., to a solution of 3.71 g (26.17 mmol) of ethyl trifluoroacetate in 40 ml of dry ether. Thereafter, the entire reaction mixture was stirred first at −78° C. for 10 minutes and then at room temperature for one hour. For workup, the entire reaction mixture was added to water and extracted with ether. The organic phase was removed and dried at 40° C. under reduced pressure (not less than 10 mbar owing to the high volatility of the compound). This gave 4.06 g (75.9% of theory) of 2,2,2-trifluoro-[3-fluoro-5-(trifluoromethyl)phenyl]-ethanone, which was isolated as the hydrate.


[Compound]
Name
ten
Quantity
1.33 mL
Type
reactant
Reaction Step Two





Yield
75.9%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[C:6]([F:8])[CH:7]=1.C([Li])CCC.[F:18][C:19]([F:26])([F:25])[C:20](OCC)=[O:21].O>CCOCC>[F:18][C:19]([F:26])([F:25])[C:20]([C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[C:6]([F:8])[CH:7]=1)=[O:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C(C1)F)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
[Compound]
|
Name
|
ten
|
|
Quantity
|
1.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
3.71 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OCC)(F)F
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, the reaction mixture was stirred at −78° C., for 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the entire reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred first at −78° C. for 10 minutes
|
|
Duration
|
10 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at room temperature for one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For workup, the entire reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 40° C. under reduced pressure (not less than 10 mbar
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.06 g | |
| YIELD: PERCENTYIELD | 75.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
